2,5-Pyridinedicarboxylic Acid-d3

Description

BenchChem offers high-quality 2,5-Pyridinedicarboxylic Acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyridinedicarboxylic Acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4,6-trideuteriopyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPMIMZXDYBCDF-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676122 | |

| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-77-8 | |

| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Characteristics of 2,5-Pyridinedicarboxylic Acid-d3

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2,5-Pyridinedicarboxylic Acid-d3. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, isotopic labeling, and key physical properties. It outlines authoritative analytical methodologies for characterization, including mass spectrometry and NMR spectroscopy, and provides detailed, field-proven experimental protocols. The significance of deuterium labeling is discussed in the context of its application in mechanistic studies and as an internal standard in metabolic research. All data is presented with in-text citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Significance of Isotopic Labeling

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a key organic compound used in the synthesis of various derivatives, including antiviral agents.[1] The introduction of stable isotopes, such as deuterium (²H or D), into a molecule creates an isotopically labeled compound that is chemically similar to its parent but physically distinct.[2] This technique, known as isotopic labeling, is a powerful tool in scientific research.[3]

The primary utility of deuterium-labeled compounds like 2,5-Pyridinedicarboxylic Acid-d3 lies in their application as tracers and internal standards.[3][4] Because the physicochemical properties are largely maintained, a deuterated standard behaves almost identically to the unlabeled analyte during sample extraction, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished by a mass spectrometer. This makes it an invaluable tool for absorption, distribution, metabolism, and excretion (ADME) studies, where it enables precise quantification of the parent drug or metabolite in complex biological matrices.[3][4] Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down metabolic pathways that involve C-H bond cleavage. This property is strategically used in drug development to enhance metabolic stability.[4]

This guide will focus on the foundational physical characteristics that are critical for the effective application of 2,5-Pyridinedicarboxylic Acid-d3 in a research setting.

Molecular Structure and Isotopic Labeling

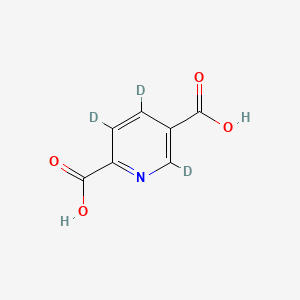

2,5-Pyridinedicarboxylic Acid-d3 is an isotopologue of 2,5-Pyridinedicarboxylic acid where three hydrogen atoms on the pyridine ring have been substituted with deuterium atoms. This substitution is the defining feature of the molecule and the basis for its utility in isotopic studies.

Diagram 1: Molecular Structure of 2,5-Pyridinedicarboxylic Acid-d3

Caption: Logical workflow for the physical and spectral characterization.

Protocol: Solubility Assessment

Objective: To qualitatively verify the solubility of the compound in a specified solvent, such as DMSO, as indicated by vendor data sheets. [5]

-

Preparation: Place approximately 1-2 mg of 2,5-Pyridinedicarboxylic Acid-d3 into a clean, dry glass vial.

-

Solvent Addition: Add the test solvent (e.g., deuterated DMSO for subsequent NMR analysis) dropwise, starting with 0.1 mL.

-

Mixing: Gently agitate or vortex the vial for 30 seconds.

-

Observation: Visually inspect the solution against a dark background. If solid particles remain, continue adding solvent in 0.1 mL increments, mixing after each addition, until the solid fully dissolves or a volume of 1 mL is reached.

-

Documentation: Record the approximate volume of solvent required to dissolve the material, noting if it is freely soluble, sparingly soluble, or insoluble.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To confirm the exact mass of the molecular ion and assess the isotopic enrichment.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). The solvent choice depends on the ionization technique (e.g., ESI, APCI).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Method Setup: Set up an infusion or liquid chromatography-mass spectrometry (LC-MS) method. For infusion, directly inject the sample solution at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode. For a dicarboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

-

Data Acquisition: Acquire data in full scan mode over an appropriate m/z range (e.g., m/z 100-300). Ensure the instrument resolution is set to >10,000.

-

Data Analysis: Determine the experimental m/z of the most abundant peak in the molecular ion cluster. Compare this to the theoretical exact mass of C₇H₂D₃NO₄. The mass should be within a 5 ppm error. Analyze the isotopic pattern to estimate the percentage of d3-labeled species versus d0, d1, and d2 species. [6]

Protocol: ¹H NMR Spectroscopic Analysis

Objective: To confirm the molecular structure and the site-specific replacement of hydrogen with deuterium.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,5-Pyridinedicarboxylic Acid-d3 and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. [7][8]2. Instrument Setup: Tune and shim the NMR spectrometer to the sample. The lock system will use the deuterium signal from the solvent to maintain field stability. [7]3. Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Spectral Interpretation: Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm). Integrate the observed proton signals. Confirm the absence or significant reduction of signals expected for the protons at the 3, 4, and 6 positions of the pyridine ring.

Conclusion

2,5-Pyridinedicarboxylic Acid-d3 is a well-characterized, isotopically labeled compound whose physical properties are defined by its molecular structure and the incorporation of three deuterium atoms. Its identity is definitively confirmed by a molecular weight of 170.14 g/mol and characteristic signatures in mass spectrometry and NMR spectroscopy. With established solubility in DMSO and physical properties closely mirroring its non-deuterated analogue, it serves as a reliable and robust tool for advanced research in drug metabolism, pharmacokinetics, and mechanistic chemistry. The protocols and data provided in this guide offer a validated framework for its characterization and effective implementation in a scientific setting.

References

-

González-Antuña, A., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

-

Hellerstein, M. K., & Neese, R. A. (1999). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. ACS Publications. Available at: [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Wikipedia. Deuterium NMR. Available at: [Link]

-

DrugFuture. Isocinchomeronic Acid. Available at: [Link]

-

ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Available at: [Link]

-

PubChem. 2,5-Pyridinedicarboxylic acid. National Institutes of Health. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

-

Li, X. (n.d.). C–H deuteration of organic compounds and potential drug candidates. Available at: [Link]

-

Cerno Bioscience. Isotope Labeling. Available at: [Link]

-

Veeprho. Isocinchomeronic acid | CAS 100-26-5. Available at: [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]

-

Wikipedia. Isotopic labeling. Available at: [Link]

-

Pharmaffiliates. 2,5-Pyridinedicarboxylic Acid-d3 | CAS No: 1246820-77-8. Available at: [Link]

-

Giraud, A., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. Available at: [Link]

-

Cheméo. 2,5-Pyridinedicarboxylic acid. Available at: [Link]

-

ResearchGate. Structure and thermal reactivity of Zn(II) salts of isocinchomeronic acid (2,5-pyridinedicarboxylic acid). Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

A Technical Guide to 2,5-Pyridinedicarboxylic Acid-d3: Synthesis, Characterization, and Application as an Internal Standard in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Pyridinedicarboxylic Acid-d3 (CAS No. 1246820-77-8), a deuterated analog of isocinchomeronic acid. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the synthesis, purification, and rigorous analytical characterization of this stable isotope-labeled compound. The primary focus is its critical role as an internal standard in isotope dilution mass spectrometry (IDMS) for enhancing the accuracy and precision of quantitative bioanalytical assays. Detailed experimental protocols for its characterization and a validated workflow for its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) setting are provided to guide researchers in drug development and other scientific disciplines.

Introduction: The Need for High-Purity Isotopic Standards

In modern drug development and metabolic research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including matrix effects, variations in sample extraction recovery, and instrument response drift.

To mitigate these sources of error, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier, stable isotope (e.g., ²H or D, ¹³C, ¹⁵N). Since the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiencies and matrix effects. Its different mass, however, allows it to be distinguished by the mass spectrometer. By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, the ratio of the analyte's signal to the SIL-IS signal provides a highly accurate and precise measure of the analyte's concentration, irrespective of sample loss or signal suppression.

2,5-Pyridinedicarboxylic Acid-d3 is the deuterated form of 2,5-pyridinedicarboxylic acid, a compound of interest in various chemical and biological studies. This guide will detail the essential technical aspects of 2,5-Pyridinedicarboxylic Acid-d3, from its synthesis to its application as a robust internal standard.

Physicochemical Properties and Identification

| Property | Value | Source |

| Chemical Name | 2,5-Pyridinedicarboxylic Acid-d3 | [1] |

| Synonyms | 2,5-Dicarboxypyridine-d3, Isocinchomeronic acid-d3 | [1] |

| CAS Number | 1246820-77-8 | [1][2] |

| Molecular Formula | C₇H₂D₃NO₄ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | Pale Yellow Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

Synthesis and Purification of 2,5-Pyridinedicarboxylic Acid-d3

The synthesis of deuterated compounds requires a strategic approach to introduce the deuterium atoms at specific positions with high isotopic enrichment. While a specific proprietary synthesis method for 2,5-Pyridinedicarboxylic Acid-d3 is not publicly detailed, a plausible and scientifically sound approach involves a catalyzed hydrogen-deuterium (H/D) exchange on the pyridine ring.

Proposed Synthetic Pathway: H/D Exchange

A common method for deuterating aromatic rings is through an acid or base-catalyzed H/D exchange reaction in a deuterium-rich solvent, such as deuterium oxide (D₂O).

Reaction Scheme:

Caption: Proposed synthesis of 2,5-Pyridinedicarboxylic Acid-d3 via H/D exchange.

Causality behind Experimental Choices:

-

Deuterium Source: Deuterium oxide (D₂O) is a readily available and effective source of deuterium for H/D exchange reactions.

-

Catalyst: The choice of an acid or base catalyst depends on the specific positions to be deuterated and the stability of the starting material. For pyridine derivatives, both have been shown to be effective.

-

Temperature: Elevated temperatures are often required to overcome the activation energy for C-H bond cleavage and facilitate the exchange.

Step-by-Step Synthesis Protocol (Illustrative)

-

Reaction Setup: In a sealed, heavy-walled reaction vessel, dissolve 2,5-pyridinedicarboxylic acid in an excess of deuterium oxide (D₂O).

-

Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., D₂SO₄) or base (e.g., NaOD).

-

Heating: Heat the mixture at a high temperature (e.g., 150-200°C) for a prolonged period (24-48 hours) to allow for sufficient H/D exchange.

-

Neutralization and Isolation: After cooling, neutralize the reaction mixture with an appropriate acid or base. The deuterated product can then be isolated by precipitation or crystallization.

-

Purification: The crude product should be purified to remove any unreacted starting material and byproducts. Recrystallization from a suitable solvent system is a common method. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 2,5-Pyridinedicarboxylic Acid-d3.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the mass of the deuterated compound and determining its isotopic purity.

-

Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 171.15 or the deprotonated molecule [M-H]⁻ at m/z 169.13. The exact mass will be shifted by approximately +3 Da compared to the unlabeled analog.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern. For dicarboxylic acids, common fragmentation pathways involve the loss of water (H₂O or D₂O) and carbon dioxide (CO₂). The fragmentation of 2,5-Pyridinedicarboxylic Acid-d3 is expected to show losses corresponding to these neutral molecules, with the masses of the fragments reflecting the presence of deuterium.

-

Isotopic Purity Determination: High-resolution mass spectrometry (HRMS) is used to determine the isotopic enrichment. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of the d3-labeled species can be calculated relative to the d0, d1, and d2 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the positions of deuterium labeling.

-

¹H NMR: In the ¹H NMR spectrum of 2,5-Pyridinedicarboxylic Acid-d3, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all seven carbon atoms. The carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling, and their chemical shifts may be slightly upfield compared to the unlabeled compound.

Application as an Internal Standard in LC-MS/MS

The primary application of 2,5-Pyridinedicarboxylic Acid-d3 is as an internal standard for the quantification of unlabeled 2,5-pyridinedicarboxylic acid in biological samples.

Experimental Workflow

Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Step-by-Step Protocol for Quantitative Analysis

This protocol provides a representative example of how to use 2,5-Pyridinedicarboxylic Acid-d3 as an internal standard for the quantification of its unlabeled counterpart in a biological matrix like human plasma.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of unlabeled 2,5-pyridinedicarboxylic acid in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of 2,5-Pyridinedicarboxylic Acid-d3 (internal standard, IS) in the same solvent.

-

Create a series of calibration standards by spiking blank plasma with varying concentrations of the unlabeled analyte and a fixed concentration of the IS.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of plasma sample (or standard/QC), add the IS solution.

-

Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:plasma).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a suitable reversed-phase C18 column. The mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) in a gradient elution.

-

Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the following transitions (these are theoretical and should be optimized empirically):

-

Analyte (unlabeled): Precursor ion (m/z 166.1) → Product ion (e.g., m/z 122.1, corresponding to loss of CO₂)

-

Internal Standard (d3-labeled): Precursor ion (m/z 169.1) → Product ion (e.g., m/z 125.1, corresponding to loss of CO₂)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample, standard, and QC.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

Based on the Safety Data Sheet (SDS) for the unlabeled 2,5-pyridinedicarboxylic acid, the following precautions should be taken. Users should always consult the specific SDS for the deuterated compound.

-

Hazard Identification: May be harmful if swallowed and can cause skin and serious eye irritation.[3][4]

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

2,5-Pyridinedicarboxylic Acid-d3 is a valuable tool for researchers requiring accurate quantification of its unlabeled analog. Its use as a stable isotope-labeled internal standard in isotope dilution mass spectrometry provides a robust and reliable method to correct for analytical variability, thereby ensuring the integrity of quantitative data in drug development and other scientific research. This guide has provided a comprehensive overview of its synthesis, characterization, and a practical workflow for its application, empowering scientists to confidently incorporate this critical reagent into their analytical protocols.

References

-

DC Chemicals. (n.d.). 2,5-pyridinedicarboxylic acid MSDS. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,5-Pyridinedicarboxylic Acid-d3: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2,5-Pyridinedicarboxylic Acid-d3, a stable isotope-labeled analog of isocinchomeronic acid. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, the scientific rationale for its use, and detailed protocols for its synthesis and application in modern analytical workflows.

Introduction: The Significance of Isotopic Labeling

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a key building block in coordination chemistry, the development of metal-organic frameworks (MOFs), and serves as a precursor or metabolite in various biochemical pathways.[1][2] Recently, it was identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory diseases, highlighting its potential in drug discovery.[3]

The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into this molecule creates 2,5-Pyridinedicarboxylic Acid-d3. This isotopic substitution provides a powerful tool for researchers, primarily leveraging two key principles: the Kinetic Isotope Effect (KIE) and its utility as an Internal Standard in mass spectrometry.[4][5]

-

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of this bond proceed at a slower rate.[6] In drug development, strategically placing deuterium at sites of metabolic oxidation can slow down the metabolism of a drug, potentially improving its pharmacokinetic profile, increasing its half-life, and reducing the formation of toxic metabolites.[7]

-

Internal Standards for Quantitative Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds are the gold standard for internal standards.[8] Since a deuterated analog is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement).[9] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[4]

This guide will explore the practical implications of these principles, focusing on the specific properties and uses of 2,5-Pyridinedicarboxylic Acid-d3.

Core Molecular Properties

A clear understanding of the fundamental physicochemical properties of both the deuterated and non-deuterated forms of the molecule is essential for its effective application.

| Property | 2,5-Pyridinedicarboxylic Acid | 2,5-Pyridinedicarboxylic Acid-d3 |

| Molecular Formula | C₇H₅NO₄ | C₇H₂D₃NO₄ |

| Molecular Weight | 167.12 g/mol | 170.14 g/mol |

| CAS Number | 100-26-5 | 1246820-77-8 |

| Synonyms | Isocinchomeronic Acid | 2,5-Dicarboxypyridine-d3; Isocinchomeronic Acid-d3 |

| Appearance | White to off-white solid | Pale Yellow Solid |

Synthesis of 2,5-Pyridinedicarboxylic Acid-d3

The synthesis of deuterated aromatic compounds can be achieved through various methods, including direct hydrogen-deuterium (H/D) exchange reactions on the final molecule or by using deuterated starting materials in a multi-step synthesis.[10] For 2,5-Pyridinedicarboxylic Acid-d3, where the deuterium labels are on the aromatic ring, a catalytic H/D exchange is a plausible and efficient strategy.

Proposed Synthesis Protocol via Rh(III)-Catalyzed H/D Exchange

This protocol is adapted from established methods for the ortho-deuteration of aromatic compounds bearing carboxylic acid directing groups, using D₂O as an environmentally benign deuterium source.[6] The carboxylic acid groups at the 2 and 5 positions direct the catalyst to exchange the protons at the 3, 4, and 6 positions.

Workflow Diagram: Synthesis of 2,5-Pyridinedicarboxylic Acid-d3

Caption: Proposed workflow for the synthesis of 2,5-Pyridinedicarboxylic Acid-d3.

Step-by-Step Methodology:

-

Reactant Charging: In a pressure-tolerant vessel, combine 2,5-pyridinedicarboxylic acid (1.0 eq), [RhCp*Cl₂]₂ catalyst (e.g., 2 mol%), and a silver salt additive such as AgSbF₆ (e.g., 8 mol%).

-

Solvent Addition: Add deuterium oxide (D₂O) to serve as both the solvent and the deuterium source.

-

Reaction: Seal the vessel and heat the mixture to a temperature of approximately 120°C with vigorous stirring for 24-48 hours. The progress of the H/D exchange can be monitored by taking small aliquots and analyzing them via ¹H NMR or mass spectrometry.

-

Workup: After cooling the reaction to room temperature, dilute the mixture with additional D₂O and filter it through a pad of celite to remove the insoluble catalyst.

-

Isolation: Remove the D₂O from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a minimal amount of hot water (H₂O) to yield the final, purified 2,5-Pyridinedicarboxylic Acid-d3.[1] Dry the crystalline product under vacuum.

Self-Validation Note: The purity and isotopic enrichment of the final product must be rigorously validated. This is achieved by comparing the ¹H NMR (to confirm the disappearance of specific proton signals), ²H NMR (to confirm the appearance of deuterium signals), and high-resolution mass spectrometry (to confirm the mass shift) of the product against the non-deuterated starting material.

Analytical Characterization

The incorporation of deuterium atoms into the molecule results in predictable changes in its analytical spectra, which are used for its confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a standard proton NMR spectrum, the signals corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring will be significantly diminished or absent, depending on the efficiency of the deuteration. The only remaining signals would be from any residual, non-deuterated species and potentially the acidic protons of the carboxyl groups, although these are often broad and may exchange with deuterated solvents.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show peaks at the chemical shifts corresponding to the positions where deuterium has been incorporated.[11] This technique provides direct evidence of successful deuteration. For 2,5-Pyridinedicarboxylic Acid-d3, signals would be expected in the aromatic region, confirming the presence of D-3, D-4, and D-6.[12]

-

¹³C NMR: The ¹³C spectrum will be largely similar to the non-deuterated compound. However, carbons directly bonded to deuterium will exhibit two key changes: (1) the signal will appear as a multiplet (typically a 1:1:1 triplet) due to C-D coupling, and (2) the signal may experience a slight upfield isotopic shift.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of the deuterated compound.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺ or [M-H]⁻) will be observed at m/z 170 for the deuterated compound, a 3-dalton shift from the m/z of 167 for the non-deuterated analog. High-resolution mass spectrometry can confirm the elemental composition C₇H₂D₃NO₄.

-

Fragmentation Pattern: The fragmentation pattern in tandem MS (MS/MS) will also show corresponding mass shifts. A common fragmentation pathway for dicarboxylic acids involves the loss of CO₂ (44 Da) or COOH (45 Da).[1][13] For the deuterated compound, fragments containing the pyridine ring will retain the deuterium labels and will thus appear at a mass 3 units higher than the corresponding fragments from the non-deuterated compound.

Predicted Key Mass Fragments:

| Fragment | Non-Deuterated (C₇H₅NO₄) | Deuterated (C₇H₂D₃NO₄) | Description |

| [M-H]⁻ | 166.0 | 169.0 | Deprotonated Molecular Ion |

| [M-H-CO₂]⁻ | 122.0 | 125.0 | Loss of Carbon Dioxide |

Application: Use as an Internal Standard in LC-MS/MS

The most prominent application for 2,5-Pyridinedicarboxylic Acid-d3 is as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices such as plasma, urine, or tissue extracts.

Protocol for Quantification of 2,5-Pyridinedicarboxylic Acid in Human Plasma

This protocol provides a representative workflow for a therapeutic drug monitoring or pharmacokinetic study.

Workflow Diagram: Bioanalytical Quantification using a Deuterated Internal Standard

Caption: Standard workflow for bioanalysis using a deuterated internal standard.

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of 2,5-Pyridinedicarboxylic Acid (analyte) and 2,5-Pyridinedicarboxylic Acid-d3 (Internal Standard, IS) in a suitable solvent (e.g., methanol).

-

Create a working IS spiking solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

-

Prepare a series of calibration standards and quality control (QC) samples by spiking pooled, drug-free human plasma with the analyte stock solution to cover the expected concentration range.

-

-

Sample Extraction (Protein Precipitation):

-

To 50 µL of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 150 µL of the IS spiking solution (in acetonitrile).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and IS.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), likely in negative mode for carboxylic acids.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Analyte (2,5-PDCA): Q1: 166.0 -> Q3: 122.0 (Corresponds to [M-H]⁻ -> [M-H-CO₂]⁻)

-

Internal Standard (2,5-PDCA-d3): Q1: 169.0 -> Q3: 125.0 (Corresponds to [M-H]⁻ -> [M-H-CO₂]⁻)

-

-

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and the IS MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Determine the concentration of the analyte in unknown samples by interpolating their PAR values from the calibration curve.

-

Trustworthiness Pillar: The use of a stable isotope-labeled internal standard is the cornerstone of a self-validating system in bioanalysis. Because the IS is added at the very beginning of the sample preparation process, it internally corrects for any variability in extraction recovery, injection volume, and ionization efficiency, ensuring that the final calculated concentration is highly accurate and robust.[14][15]

Conclusion

2,5-Pyridinedicarboxylic Acid-d3 is a specialized chemical tool of significant value to researchers in pharmacology, analytical chemistry, and materials science. Its utility stems directly from the predictable physical and chemical consequences of isotopic substitution. As a tool to probe and alter metabolic pathways via the kinetic isotope effect, or as the ideal internal standard for ensuring the accuracy of quantitative bioanalysis, this molecule enables a higher degree of precision and confidence in experimental outcomes. The methodologies and principles outlined in this guide provide a framework for the effective synthesis, characterization, and application of this important deuterated compound.

References

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from resolvemass.ca[4]

-

Morishima, I., & Ogawa, S. (1979). Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances. Biochemistry, 18(9), 1567-1573.[11]

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404.[12]

-

Garreau, A., Zhou, H., & Young, M. (2019). A Simplified Protocol for the ortho-Deuteration of Acidic Aromatic Compounds in D2O. ChemRxiv.[6]

-

Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 154-161.[14]

-

Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry, 35(12), 1487-1504.[12]

-

Hansen, P. E., et al. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4-6), 138-144.[16]

-

BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. Retrieved from BenchChem.[15]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from waters.com.[9]

-

Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from acanthusresearch.com.[10]

-

Ingenza. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from ingenza.com.[7]

-

PubChem. 2,5-Pyridinedicarboxylic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.

-

BOC Sciences. CAS 1246820-77-8 2,5-Pyridinedicarboxylic Acid-[d3]. Retrieved from bocsci.com.[8]

-

Benchchem. An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid. Retrieved from benchchem.com.[17]

-

Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4.[3]

-

ChemicalBook. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5. Retrieved from chemicalbook.com.[1]

-

NIST. 2,5-Pyridinedicarboxylic acid. Retrieved from webbook.nist.gov.[13]

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

-

Grossert, J. S., et al. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Journal of the American Society for Mass Spectrometry, 11(8), 734-743.[13]

-

Linstrom, P.J., and Mallard, W.G. (Eds.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899.[13]

-

Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4.[3]

-

ChemicalBook. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5. Retrieved from chemicalbook.com.[1]

- Sigma-Aldrich. 2,5-Pyridinedicarboxylic acid 98%.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from chem.libretexts.org.[1]

-

Lork, C., et al. (2021). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 50(4), 1361-1373.[2]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. waters.com [waters.com]

- 9. tn-sanso.co.jp [tn-sanso.co.jp]

- 10. Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Numare Spectralab Inc. [web.stanford.edu]

- 17. youtube.com [youtube.com]

The Strategic Application of Deuterium-Labeled Pyridinedicarboxylic Acids in Advanced Research: A Technical Guide

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical roles deuterated pyridinedicarboxylic acids play in modern research. We will move beyond theoretical concepts to explore the practical applications, experimental design considerations, and data interpretation strategies that are essential for leveraging these powerful tools.

The Foundation: Understanding Deuterium Labeling and Pyridinedicarboxylic Acids

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become an indispensable tool in medicinal chemistry and analytical sciences.[1] Its utility stems from the mass difference between deuterium and protium (¹H), which imparts subtle but significant changes in chemical and physical properties. The carbon-deuterium (C-D) bond is stronger and less readily cleaved than a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" is a cornerstone of many applications of deuterated compounds.[2][3]

Pyridinedicarboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with two carboxylic acid groups. These structures are of significant biological interest. For instance, 2,5-pyridinedicarboxylic acid is a highly selective inhibitor of D-dopachrome tautomerase, a protein implicated in various diseases.[4] Furthermore, certain pyridinedicarboxylic acids are explored as building blocks for novel polymers.[5]

By strategically replacing hydrogen atoms with deuterium on the pyridinedicarboxylic acid scaffold, we create powerful molecular probes and metabolically robust analogs for a range of research applications.

Core Applications of Deuterated Pyridinedicarboxylic Acids

The unique properties of deuterated pyridinedicarboxylic acids unlock several key applications in research, primarily centered around analytical accuracy and metabolic investigation.

The Gold Standard: Internal Standards for Quantitative Mass Spectrometry

The Challenge of Quantitative Bioanalysis: In complex biological matrices such as plasma, urine, or tissue homogenates, the accurate quantification of analytes by techniques like liquid chromatography-mass spectrometry (LC-MS) is fraught with challenges.[6] Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte, can lead to significant inaccuracies.[6][7] Furthermore, variability in sample preparation and instrument response can introduce errors.[6]

The Deuterated Solution: An ideal internal standard (IS) is a compound that behaves chemically and physically almost identically to the analyte of interest.[8] Deuterated analogs of the analyte are considered the "gold standard" for internal standards in mass spectrometry.[1][6][8] A known amount of the deuterated pyridinedicarboxylic acid is added to each sample at the beginning of the workflow. Because the deuterated standard has nearly identical chromatographic retention times and ionization efficiencies to the non-deuterated analyte, it experiences the same matrix effects and procedural losses.[1][8]

The mass spectrometer can readily distinguish between the analyte and the deuterated internal standard due to their mass difference.[1] By calculating the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively normalizing for variations in sample handling and instrument performance.[6][7]

Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Protocol: Quantitative Analysis of a Pyridinedicarboxylic Acid from Plasma

-

Preparation of Standards:

-

Prepare stock solutions of the non-deuterated pyridinedicarboxylic acid and its deuterated analog in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of the non-deuterated analyte into blank plasma.

-

Prepare a working solution of the deuterated internal standard at a fixed concentration.

-

-

Sample Preparation:

-

To 100 µL of plasma (calibrator, quality control, or unknown sample), add 10 µL of the deuterated internal standard working solution.

-

Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., a reverse-phase C18 column).

-

Develop a chromatographic method that provides good separation of the analyte from other matrix components.

-

Set up the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of both the non-deuterated analyte and the deuterated internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte area / internal standard area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Enhancing Metabolic Stability in Drug Discovery

The Metabolic Hurdle: A significant challenge in drug development is rapid in vivo metabolism, which can lead to a short half-life and reduced therapeutic exposure.[2][3] Cytochrome P450 (CYP) enzymes are often responsible for this metabolic breakdown, frequently through the oxidation of C-H bonds.

The Deuterium Shield: By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic cleavage of that bond can be significantly slowed due to the kinetic isotope effect.[2][3] This "metabolic shield" can lead to a longer drug half-life, increased overall drug exposure, and potentially a reduced dosing frequency.[2] The first FDA-approved deuterated drug, deutetrabenazine, successfully utilized this principle.[2]

For a drug candidate containing a pyridinedicarboxylic acid moiety, if a particular C-H bond on the pyridine ring or its substituents is identified as a primary site of metabolism, deuteration at that position can be a viable strategy to improve its pharmacokinetic profile.

Experimental Workflow for Assessing Metabolic Stability

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses and studies of deuterated Imdiazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. blogs.rsc.org [blogs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

A Technical Guide to the Isotopic Labeling of 2,5-Pyridinedicarboxylic Acid for Advanced Research Applications

Abstract

Isotopically labeled 2,5-Pyridinedicarboxylic acid (also known as isocinchomeronic acid) is an indispensable tool in advanced scientific research, particularly in drug development, metabolic flux analysis, and mechanistic studies. The incorporation of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) allows for the precise tracking and quantification of this molecule and its metabolites in vitro and in vivo. This guide provides an in-depth exploration of the strategic considerations, synthetic methodologies, and analytical verification techniques for preparing isotopically labeled 2,5-pyridinedicarboxylic acid. It is intended for researchers and scientists who require a robust understanding of how to produce and validate these critical research materials.

Introduction: The Strategic Imperative for Labeling 2,5-Pyridinedicarboxylic Acid

2,5-Pyridinedicarboxylic acid is a key heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals, functional polymers, and metal-organic frameworks (MOFs).[1] Its derivatives have shown potential as antiviral agents, and the parent molecule itself is a selective inhibitor of D-dopachrome tautomerase, a protein implicated in various human diseases.[2][3]

The introduction of an isotopic label transforms this molecule into a powerful probe. In pharmaceutical development, for instance, labeled analogues are crucial for absorption, distribution, metabolism, and excretion (ADME) studies.[4] By using Mass Spectrometry (MS) to track the isotopically heavier version of the drug candidate, researchers can distinguish it from endogenous metabolites, providing a clear picture of its metabolic fate.[5] Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can leverage the unique nuclear spin properties of isotopes like ¹³C and ¹⁵N to elucidate molecular structures and reaction mechanisms.[4]

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot these complex syntheses.

Core Methodologies for Isotopic Labeling

The choice of isotope and labeling position is dictated by the research question. Deuterium is often used to probe kinetic isotope effects or as a simple mass shift marker for MS. Carbon-13 and Nitrogen-15 are invaluable for NMR-based structural studies and for tracing the backbone of the molecule through metabolic pathways.

Deuterium (²H) Labeling: Strategies for H/D Exchange

Deuterium labeling of the pyridine ring is typically achieved through hydrogen-deuterium (H/D) exchange reactions. The challenge lies in controlling the regioselectivity of the exchange. For 2,5-pyridinedicarboxylic acid, the protons on the pyridine ring (at positions 3, 4, and 6) are the primary targets for deuteration.

Direct H/D exchange using a deuterium source like D₂O is often sluggish with electron-deficient rings like pyridine.[6] Therefore, catalysis is required to activate the C-H bonds. Transition-metal catalysts (e.g., Iridium, Ruthenium) are highly effective for promoting H/D exchange on aromatic and heteroaromatic rings.[7][8] The choice of catalyst and reaction conditions can influence which positions are deuterated. For instance, some catalysts may preferentially activate sterically accessible C-H bonds.[8] Acid or base catalysis can also be employed, with the conditions dictating the position of exchange.[6][9]

This protocol is adapted from general methods for arene deuteration and provides a robust starting point for labeling 2,5-pyridinedicarboxylic acid.

Objective: To introduce deuterium atoms onto the aromatic ring of 2,5-pyridinedicarboxylic acid.

Materials:

-

2,5-Pyridinedicarboxylic acid

-

[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex)

-

Deuterated water (D₂O) or Deuterated solvent (e.g., benzene-d₆) as the deuterium source[7][8]

-

Anhydrous solvent (e.g., THF or 1,4-dioxane)

-

Inert atmosphere glovebox or Schlenk line

-

Reaction vessel (e.g., sealed tube or high-pressure reactor)

Procedure:

-

Catalyst Preparation: In an inert atmosphere, charge a reaction vessel with 2,5-pyridinedicarboxylic acid (1 equivalent) and the iridium catalyst (e.g., 1-5 mol%).

-

Solvent and Deuterium Source Addition: Add the anhydrous solvent and the deuterium source (e.g., D₂O, a 10-fold molar excess).

-

Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 65-100 °C). The reaction time can range from several hours to days, depending on the desired level of deuteration.[7]

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent to yield the deuterated product.

-

Verification: The level and position of deuteration must be confirmed by ¹H NMR (disappearance of signals) and Mass Spectrometry (mass shift).

| Parameter | Value/Condition | Rationale |

| Catalyst | Iridium-based pincer complexes | Highly active for C-H activation and H/D exchange under mild conditions.[7] |

| Deuterium Source | D₂O | Inexpensive, readily available, and serves as both source and co-solvent. |

| Temperature | 65-100 °C | Provides sufficient energy to overcome the activation barrier for C-H cleavage. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the catalyst. |

Nitrogen-15 (¹⁵N) Labeling via the Zincke Reaction

Incorporating ¹⁵N into the pyridine ring is a formidable challenge as it requires breaking and reforming the heterocycle. The Zincke reaction provides a powerful and increasingly popular strategy to achieve this "heterocyclic surgery."[10]

The core of this strategy involves activating the pyridine ring with an electron-withdrawing group (e.g., trifluoromethanesulfonyl, Tf), which makes it susceptible to nucleophilic attack and ring-opening. This forms a "Zincke imine" intermediate. This intermediate can then be reacted with a labeled nitrogen source, like ¹⁵NH₄Cl, which displaces the original ¹⁴N atom and closes the ring to form the ¹⁵N-labeled pyridine.[11][12]

Sources

- 1. 2,5-PYRIDINEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 2,5-Pyridinedicarboxylic Acid-13C7 | CymitQuimica [cymitquimica.com]

- 3. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Hydrogen–deuterium exchange in some polyazaindenes - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Regiodivergent Deuteration of Pyridine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

Technical Guide: Quantitative Analysis of 2,5-Pyridinedicarboxylic Acid-d3 by LC-MS/MS

Introduction: The Analytical Imperative for Deuterated Standards

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a key organic compound relevant in various biochemical and industrial contexts. In the realm of drug development and clinical research, the quantitative analysis of such small molecules in complex biological matrices is a frequent challenge. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and specificity.[1][2]

The cornerstone of accurate and precise quantification by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS). 2,5-Pyridinedicarboxylic Acid-d3 serves this exact role.[3] As a deuterated analog of the target analyte, it exhibits nearly identical physicochemical properties, chromatographic behavior, and ionization efficiency. However, its mass is shifted by three daltons, allowing the mass spectrometer to distinguish it from the endogenous, non-labeled analyte. This co-eluting, mass-differentiated standard is essential for correcting variations in sample extraction, matrix effects, and instrument response, thereby ensuring the integrity and reproducibility of the quantitative data.[4]

This guide provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the analysis of 2,5-Pyridinedicarboxylic Acid-d3. We will delve into the rationale behind method development choices, from sample preparation and chromatography to the intricacies of mass spectrometric detection, providing field-proven insights for researchers and drug development professionals.

Physicochemical Properties & Mass Spectrometric Considerations

Understanding the analyte's properties is the foundation of any successful analytical method.

| Property | Value (Non-deuterated) | Value (d3-labeled) | Rationale for Method Development |

| Chemical Formula | C₇H₅NO₄ | C₇H₂D₃NO₄ | The presence of nitrogen and oxygen makes the molecule polar. |

| Molecular Weight | 167.12 g/mol [5][6] | 170.14 g/mol | A mass shift of +3 Da allows for clear differentiation from the analyte. |

| Analyte Type | Polar Organic Dicarboxylic Acid | Polar Organic Dicarboxylic Acid | Polarity dictates choices in chromatography (HILIC or Reversed-Phase with polar modifications) and sample preparation. |

| pKa | The two carboxylic acid groups confer acidic properties. | The two carboxylic acid groups confer acidic properties. | The acidic nature makes negative ion mode Electrospray Ionization (ESI) highly favorable due to easy deprotonation. |

Ionization: Negative Mode ESI is the Optimal Choice

For dicarboxylic acids, Electrospray Ionization (ESI) is the preferred ionization technique.[7][8] Given the two acidic protons, the molecule readily forms a singly deprotonated [M-H]⁻ ion in the negative ion mode. This process is highly efficient and typically results in a strong precursor ion signal with minimal in-source fragmentation, which is ideal for quantitative analysis. While positive mode adducts like [M+H]⁺ can be formed, the deprotonation pathway in negative mode is generally more robust and sensitive for this class of compounds.

The Analytical Workflow: A Step-by-Step Guide

A successful quantitative assay is a sequence of optimized, self-validating steps. The following sections detail a recommended workflow from sample receipt to data analysis.

Experimental Workflow Diagram

The overall process can be visualized as a logical progression from sample preparation to final data analysis.

Sources

- 1. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]

- 2. LC-MS/MS for the Diagnosis of Organic Acidemias | Encyclopedia MDPI [encyclopedia.pub]

- 3. medchemexpress.com [medchemexpress.com]

- 4. longdom.org [longdom.org]

- 5. 2,5-Pyridinedicarboxylic acid [webbook.nist.gov]

- 6. 2,5-ピリジンジカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

Navigating the Isotopic Landscape: A Technical Guide to the NMR Spectroscopy of 2,5-Pyridinedicarboxylic Acid-d3

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for 2,5-Pyridinedicarboxylic Acid-d3. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR in characterizing isotopically labeled compounds. We will explore the expected spectral features, the influence of deuterium labeling, and provide a robust experimental protocol for data acquisition.

Introduction: The Significance of Isotopic Labeling and NMR Analysis

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a key heterocyclic compound with applications ranging from the synthesis of metal-organic frameworks to its role as a bioactive inhibitor of D-dopachrome tautomerase.[1][2][3] The introduction of deuterium (d or ²H), a stable isotope of hydrogen, into this molecule creates 2,5-Pyridinedicarboxylic Acid-d3. This isotopic labeling is a powerful tool in various scientific disciplines, particularly in mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis.

NMR spectroscopy stands as the definitive method for verifying the position and extent of deuteration. The replacement of a proton (¹H) with a deuteron (²H) brings about predictable and informative changes in both ¹H and ¹3C NMR spectra, which this guide will explore in detail.

Theoretical Framework: Understanding Deuterium's Impact on NMR Spectra

The substitution of hydrogen with deuterium fundamentally alters the NMR landscape of a molecule. Deuterium has a nuclear spin I=1, unlike the proton's spin I=1/2.[4] This difference, along with the lower gyromagnetic ratio of deuterium, leads to several key observable effects:

-

¹H NMR Spectroscopy : The most direct consequence of deuteration is the disappearance of signals corresponding to the replaced protons.[5] In the case of 2,5-Pyridinedicarboxylic Acid-d3, the three aromatic protons on the pyridine ring are replaced, leading to their absence in the ¹H NMR spectrum. Any residual, non-deuterated compound would appear as signals at the expected chemical shifts for the parent compound.

-

¹³C NMR Spectroscopy : The effects on the ¹³C spectrum are more nuanced.

-

Isotope Shifts : Carbon atoms directly bonded to deuterium will experience a small upfield shift (typically 0.2-1.5 ppm) known as a one-bond isotope effect.[6] Carbons two or more bonds away will experience smaller, often negligible, shifts.[6]

-

Coupling : The familiar one-bond carbon-proton coupling (¹J_CH) is replaced by carbon-deuterium coupling (¹J_CD). Due to deuterium's smaller gyromagnetic ratio, the ¹J_CD coupling constant is significantly smaller than ¹J_CH (approximately ¹J_CD ≈ 0.15 x ¹J_CH).[6] In a proton-decoupled ¹³C NMR experiment, carbons attached to deuterium will appear as triplets (due to the I=1 spin of deuterium), although these may be broadened or have low intensity.[6]

-

Predicted NMR Spectra for 2,5-Pyridinedicarboxylic Acid-d3

To fully appreciate the NMR data of the deuterated species, we must first understand the spectrum of the parent, non-deuterated compound, 2,5-Pyridinedicarboxylic acid.

Reference: ¹H and ¹³C NMR of 2,5-Pyridinedicarboxylic Acid

Publicly available spectral data for 2,5-Pyridinedicarboxylic acid, typically recorded in DMSO-d6, serves as our baseline.[7][8]

| ¹H NMR (in DMSO-d6) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| H-3 | ~8.4 | d | Pyridine Ring |

| H-4 | ~8.6 | dd | Pyridine Ring |

| H-6 | ~9.2 | d | Pyridine Ring |

| COOH | >13.0 | br s | Carboxylic Acids |

| ¹³C NMR (in DMSO-d6) | Predicted Chemical Shift (ppm) | Assignment |

| C-3 | ~129 | Pyridine Ring |

| C-4 | ~140 | Pyridine Ring |

| C-6 | ~152 | Pyridine Ring |

| C-2 | ~150 | Pyridine Ring |

| C-5 | ~135 | Pyridine Ring |

| C=O (at C2) | ~166 | Carboxylic Acid |

| C=O (at C5) | ~165 | Carboxylic Acid |

Note: Exact chemical shifts can vary based on solvent and concentration.[9]

Analysis of 2,5-Pyridinedicarboxylic Acid-d3

Based on the principles of deuterium isotope effects, we can predict the following spectral characteristics for a fully deuterated 2,5-Pyridinedicarboxylic Acid-d3 sample.

¹H NMR Spectrum:

-

The signals for H-3, H-4, and H-6 will be absent.

-

A broad singlet corresponding to the two carboxylic acid protons will be visible, although its intensity may be diminished due to exchange with any residual D₂O in the solvent.

¹³C NMR Spectrum (Proton Decoupled):

-

C-3, C-4, C-6 : These carbon signals will likely appear as low-intensity triplets due to ¹J_CD coupling and will be shifted slightly upfield compared to the non-deuterated compound.[6]

-

C-2, C-5 : These quaternary carbons will appear as singlets and may show a small two-bond isotope shift (²ΔC(D)) upfield.[6]

-

Carboxylic Carbons : These will remain as singlets with minimal expected isotope shifts.

Experimental Protocol: Acquiring High-Quality NMR Data

This section outlines a standardized procedure for the preparation and NMR analysis of 2,5-Pyridinedicarboxylic Acid-d3.

Sample Preparation

-

Solvent Selection : Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent due to its ability to dissolve carboxylic acids and its high boiling point.[10] Deuterium oxide (D₂O) with a small amount of NaOD can also be used if exchange of the carboxylic acid protons is desired.[10]

-

Concentration : Accurately weigh approximately 5-10 mg of 2,5-Pyridinedicarboxylic Acid-d3 and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

NMR Instrument Setup and Data Acquisition

-

Spectrometer : A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and sensitivity.

-

¹H NMR Acquisition :

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of 0-16 ppm to ensure observation of the acidic protons.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a standard proton-decoupled ¹³C{¹H} spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will likely be necessary to observe the quaternary carbons and the deuterium-coupled carbons.

-

Data Visualization and Interpretation

Molecular Structure and Key NMR Characteristics

The following diagram illustrates the workflow for confirming the identity and isotopic purity of 2,5-Pyridinedicarboxylic Acid-d3.

Caption: A flowchart illustrating the key steps from sample preparation to final structural verification using NMR spectroscopy.

Interpreting the Results

A successful synthesis and purification of 2,5-Pyridinedicarboxylic Acid-d3 will yield:

-

A ¹H NMR spectrum largely devoid of signals in the aromatic region (7-9.5 ppm), confirming the high level of deuteration.

-

A ¹³C NMR spectrum showing the characteristic upfield shifts and triplet splitting for the deuterated carbons (C-3, C-4, C-6), providing definitive evidence of the location of the deuterium labels.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous characterization of isotopically labeled compounds like 2,5-Pyridinedicarboxylic Acid-d3. By understanding the fundamental principles of deuterium's influence on NMR spectra, researchers can confidently verify the success of deuteration, assess isotopic purity, and proceed with their applications in drug development and mechanistic studies. The protocols and theoretical insights provided in this guide serve as a robust framework for achieving high-quality, interpretable NMR data for this and other deuterated molecules.

References

-

Davies, J. C. et al. (1988). Isotope Shifts in NMR Spectroscopy - Measurements and Applications. In J. R. Jones (Ed.), Isotopes: Essential Chemistry and Applications. Royal Society of Chemistry. 6

-

Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]5

-

SpectraBase. (n.d.). 2,5-Pyridinedicarboxylic acid [13C NMR]. Retrieved from [Link]8

-

Wikipedia. (2023). Pyridinedicarboxylic acid. Retrieved from [Link]1

-

Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4.

-

Reinsch, H., et al. (2018). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 47(32), 10999-11007.

Sources

- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 5. studymind.co.uk [studymind.co.uk]

- 6. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 7. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. ukisotope.com [ukisotope.com]

- 10. labs.chem.byu.edu [labs.chem.byu.edu]

Unlocking the Therapeutic Promise of 2,5-Pyridinedicarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Beyond the Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not merely as structural frameworks but as active participants in complex biological narratives. 2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is one such molecule. While its structure is deceptively simple, it possesses a rich chemical versatility that has made it a focal point in the development of novel therapeutic agents. This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of its biological potential. We will explore the causality behind its activity, present validated experimental frameworks for its study, and offer insights into its future therapeutic applications.

Molecular Profile and Strategic Importance

2,5-Pyridinedicarboxylic acid (2,5-PDCA) is a heterocyclic compound featuring a pyridine ring substituted with two carboxylic acid groups at positions 2 and 5. This arrangement of functional groups is critical to its biological activities, providing multiple coordination sites for metal ions and hydrogen bond donors/acceptors for interacting with biological targets.

| Property | Value |

| IUPAC Name | Pyridine-2,5-dicarboxylic acid |

| Synonyms | Isocinchomeronic acid, 2,5-PDC |

| Molecular Formula | C₇H₅NO₄ |

| Molecular Weight | 167.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water, soluble in DMSO and methanol |

Its strategic importance lies in its role as both a bioactive molecule in its own right and a versatile ligand in coordination chemistry. The pyridine nitrogen and the two carboxylate groups allow it to form stable complexes with a variety of metal ions, often leading to a significant enhancement of biological efficacy compared to the free ligand.[1]

Core Biological Activities and Mechanisms of Action

Our exploration reveals that 2,5-PDCA is not a molecule with a single, narrow function but a versatile agent with multiple, distinct biological activities.

Highly Selective Inhibition of D-dopachrome Tautomerase (D-DT/MIF-2)

Perhaps the most significant and well-characterized activity of 2,5-PDCA is its role as a potent and highly selective inhibitor of D-dopachrome tautomerase (D-DT), also known as Macrophage Migration Inhibitory Factor-2 (MIF-2).[2][3][4]

The D-DT/CD74 Signaling Axis: D-DT is a pleiotropic cytokine that, along with its homolog MIF, activates the cell surface receptor CD74, triggering downstream signaling cascades like the ERK1/2 pathway.[5][6] This axis is implicated in a host of inflammatory diseases and cancers, making it a prime therapeutic target.[4][7]

Causality of Inhibition and Selectivity: 2,5-PDCA has been identified as a competitive inhibitor that effectively blocks the D-DT-induced activation of CD74.[4] Remarkably, it demonstrates an impressive 79-fold selectivity for D-DT over MIF.[2][8] Crystallographic studies reveal that this selectivity arises from previously unrecognized differences between the active sites of D-DT and MIF, which 2,5-PDCA is uniquely suited to exploit.[2][8] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects by not interfering with the distinct biological roles of MIF.

Therapeutic Implications: The ability to selectively block the D-DT/CD74 axis makes 2,5-PDCA and its derivatives promising candidates for treating chronic inflammatory conditions and certain cancers where this pathway is upregulated.[9]

Anticancer and Antiproliferative Potential

Beyond cytokine inhibition, 2,5-PDCA serves as a potent scaffold for developing anticancer agents, primarily through the formation of metal complexes.

Mechanism of Action: Coordination complexes of 2,5-pyridinedicarboxylic acid N-oxide with metals like zinc (Zn) and manganese (Mn) have demonstrated significant antiproliferative activities. While the precise mechanism is multifaceted, it is believed to involve the generation of reactive oxygen species (ROS), induction of apoptosis through mitochondrial pathways, and cell cycle arrest.[10] The organic ligand facilitates the transport of the metal ion into the cancer cell, where the complex can interfere with critical cellular processes.

Quantitative Data: The cytotoxic effects of metal complexes derived from pyridinedicarboxylic acids have been evaluated against various human cancer cell lines.

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| Zinc Complex (VI) | SMMC-7721 (Hepatocellular Carcinoma) | 21.80 | [11][12] |

| Thallium Complex (C1) | A375 (Melanoma) | Data not specified, but potent | [10] |

| Thallium Complex (C3) | A375 (Melanoma) | Data not specified, but potent | [10] |

| Manganese Complex (1) | Various | Under evaluation | [13] |

Antiparasitic and Antimicrobial Framework

Derivatives of 2,5-PDCA have shown promising activity against protozoan parasites responsible for neglected tropical diseases.

Antiparasitic Activity: Ester derivatives of pyridine-2,5-dicarboxylate have been synthesized and evaluated for their efficacy against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania mexicana.[14] Several of these compounds exhibited potent activity with low cytotoxicity to mammalian cells, indicating a favorable selectivity index.[14]

| Compound Series | Parasite | Activity Range (IC₅₀ in µM) | Reference |

| Pyridine-2,5-dicarboxylate esters | T. cruzi (epimastigotes) | Highly Active (< 40 µM) to Moderately Active (41-100 µM) | [14] |

| Pyridine-2,5-dicarboxylate esters | L. mexicana (promastigotes) | IC₅₀ values ranging from ~54 to ~161 µM | [14] |

Antimicrobial Potential: While the parent acid has limited direct antimicrobial action, its role as a metal chelator is significant. Related structures, like pyridine-2,6-dithiocarboxylic acid, exert their antimicrobial effect by sequestering essential metal ions required for microbial growth.[8] This suggests that derivatives of 2,5-PDCA could be engineered to function as potent antimicrobial agents. Furthermore, its use as a building block for novel antiviral agents is an active area of research.[14][15]

Validated Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for robust and reproducible data generation.

In Vitro Cytotoxicity: MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product.[5][16]

Methodology:

-